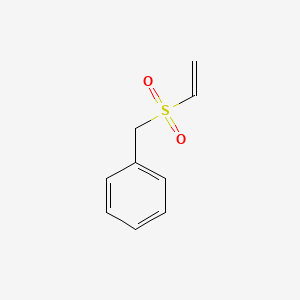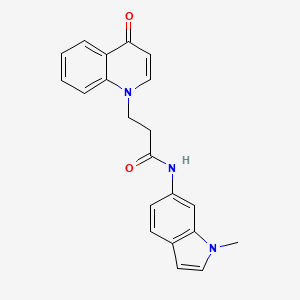![molecular formula C22H25N5O B12162153 N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-methyl-1H-indole-5-carboxamide](/img/structure/B12162153.png)
N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-methyl-1H-indole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-methyl-1H-indole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole ring fused with an indole structure, which is further modified with a dimethylamino propyl group and a carboxamide group. The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-methyl-1H-indole-5-carboxamide typically involves multiple steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Indole Synthesis: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling of Benzimidazole and Indole: The benzimidazole and indole rings are coupled using a suitable linker, such as a carboxylic acid derivative, under conditions that promote amide bond formation.
Introduction of the Dimethylamino Propyl Group: The dimethylamino propyl group can be introduced via nucleophilic substitution reactions, typically using a halogenated propylamine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and benzimidazole rings, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzimidazole and indole rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenated derivatives and strong bases or acids are often employed to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-methyl-1H-indole-5-carboxamide can be used as a building block for more complex molecules
Biology
In biological research, this compound can serve as a probe to study cellular processes. Its ability to interact with various biomolecules makes it useful in assays designed to investigate protein-ligand interactions, enzyme activity, and cellular signaling pathways.
Medicine
In medicinal chemistry, the compound’s structure suggests potential as a therapeutic agent. It could be explored for its activity against various diseases, including cancer, infectious diseases, and neurological disorders. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or unique optical characteristics. Its versatility in chemical reactions also makes it valuable for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-methyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it might inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1H-indole-5-carboxamide
- N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1H-indole-6-carboxamide
- N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1H-indole-7-carboxamide
Uniqueness
The uniqueness of N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-methyl-1H-indole-5-carboxamide lies in its specific substitution pattern and the presence of both benzimidazole and indole rings. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its ability to undergo various chemical reactions and interact with biological targets sets it apart from similar compounds, offering unique opportunities for scientific exploration.
Properties
Molecular Formula |
C22H25N5O |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-[1-[3-(dimethylamino)propyl]benzimidazol-5-yl]-1-methylindole-5-carboxamide |
InChI |
InChI=1S/C22H25N5O/c1-25(2)10-4-11-27-15-23-19-14-18(6-8-21(19)27)24-22(28)17-5-7-20-16(13-17)9-12-26(20)3/h5-9,12-15H,4,10-11H2,1-3H3,(H,24,28) |
InChI Key |
NRUAWNVHNJQYIU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)NC3=CC4=C(C=C3)N(C=N4)CCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1H-indol-5-ylamino)-2-oxoethyl]pyrazine-2-carboxamide](/img/structure/B12162079.png)


![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B12162105.png)
![2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide](/img/structure/B12162122.png)
![4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B12162124.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-(3-acetylphenyl)acetamide](/img/structure/B12162132.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B12162134.png)
![Methyl 4-[5-(2-chlorophenyl)furan-2-yl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12162141.png)
![5-[(4-Ethoxy-3-methoxyphenyl)methylene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazo lidin-4-one](/img/structure/B12162145.png)

![(5Z)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-one](/img/structure/B12162149.png)
![2-(4-acetamido-1H-indol-1-yl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)acetamide](/img/structure/B12162150.png)
![N-[2-(1H-benzimidazol-1-yl)ethyl]-1-methyl-1H-indole-4-carboxamide](/img/structure/B12162155.png)
